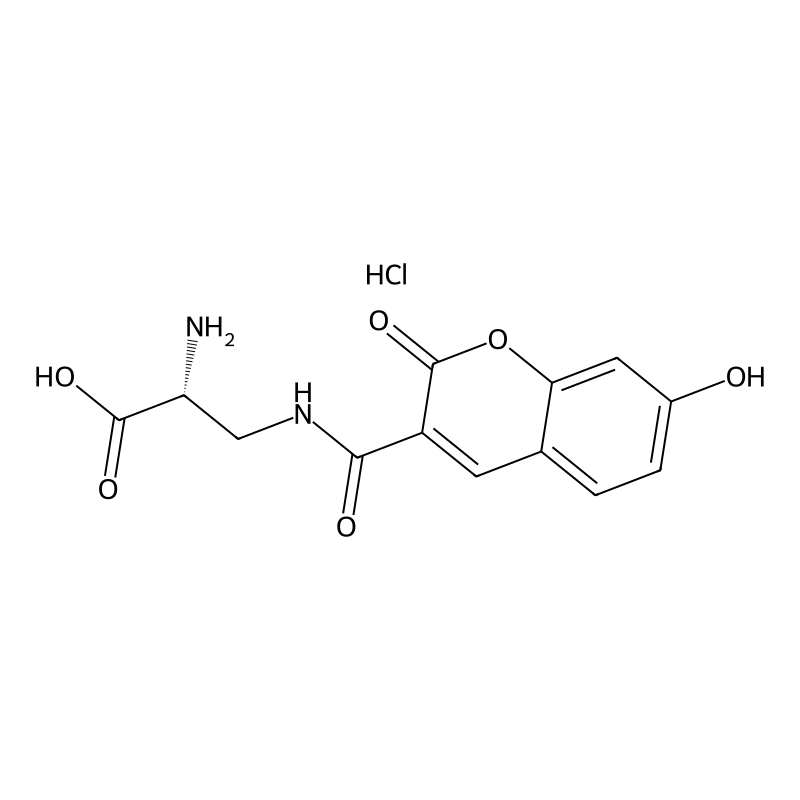

HADA hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

HADA (7-hydroxycoumarin-amino-D-alanine), supplied as a hydrochloride salt for improved handling and solubility, is a fluorescent D-amino acid (FDAA) designed for high-specificity labeling of peptidoglycan (PG) synthesis in live bacteria. Its core structure consists of a blue-emitting 7-hydroxycoumarin fluorophore attached to a D-alanine analog, which enables its recognition and covalent incorporation into the bacterial cell wall by transpeptidases. This mechanism allows for direct, real-time visualization of cell wall growth and remodeling, making it a foundational tool in microbiology for studying bacterial physiology, morphology, and antibiotic mechanisms of action.

References

- [11] Fluorescent D-amino acids. Wikipedia.

- [17] Liechti, G. W., Kuru, E., Hall, E., Kalinda, A., Brun, Y. V., VanNieuwenhze, M., & Maurelli, A. T. (2014). A new method for live-cell imaging of chlamydial peptidoglycan. Nature protocols, 9(3), 543-553.

- [21] Kuru, E., Hughes, H. V., Brown, P. J., Hall, E., Tekkam, S., Cava, F., ... & VanNieuwenhze, M. S. (2012). In situ probing of newly synthesized peptidoglycan in live bacteria with fluorescent D-amino acids. Angewandte Chemie International Edition, 51(50), 12519-12523.

Substituting HADA with a structurally related but functionally distinct compound is a primary cause of experimental failure. Simpler fluorophores like 7-hydroxycoumarin-3-carboxylic acid lack the D-alanine mimic required for enzymatic recognition and will not be incorporated into the peptidoglycan. Likewise, using the stereoisomer (the L-amino acid version) results in negligible labeling, as the bacterial transpeptidase enzymes are highly specific for the D-chiral center. The hydrochloride salt form is specifically supplied to enhance aqueous solubility and stability over the free base, preventing precipitation in stock solutions and ensuring reproducible final concentrations in experimental media, a critical factor for quantitative assays.

References

- [21] Kuru, E., Hughes, H. V., Brown, P. J., Hall, E., Tekkam, S., Cava, F., ... & VanNieuwenhze, M. S. (2012). In situ probing of newly synthesized peptidoglycan in live bacteria with fluorescent D-amino acids. Angewandte Chemie International Edition, 51(50), 12519-12523.

- [31] Babu, N. J., & Nangia, A. (2011). Solubility advantage of amorphous drugs and pharmaceutical cocrystals. Crystal growth & design, 11(7), 2662-2679.

Superior Signal-to-Noise Ratio vs. First-Generation and Larger FDAAs in E. coli

In a direct comparison of fluorescent D-amino acid (FDAA) probes in E. coli, HADA demonstrated a significantly better signal-to-noise ratio (SNR) than both the green-emitting NADA and the red-emitting TDL. Under identical labeling and imaging conditions, HADA achieved an SNR of 6.3, whereas NADA and TDL produced SNRs of only 1.9 and 1.07, respectively. The poor performance of TDL is attributed to its low outer-membrane permeability in Gram-negative bacteria, making HADA a more reliable choice for this widely studied model organism.

| Evidence Dimension | Signal-to-Noise Ratio (SNR) in E. coli |

| Target Compound Data | 6.3 |

| Comparator Or Baseline | NADA (SNR = 1.9), TDL (SNR = 1.07) |

| Quantified Difference | 3.3x higher SNR than NADA; 5.9x higher SNR than TDL |

| Conditions | Labeling of E. coli followed by fluorescence microscopy imaging. |

A higher SNR allows for clearer images with lower background, enabling more accurate localization of cell wall synthesis and reducing the required probe concentration or exposure time.

High-Specificity Enzymatic Incorporation Confirmed by L-Isomer Control

The utility of HADA is dependent on its specific recognition by bacterial peptidoglycan synthesis enzymes. Experiments comparing HADA (the D-isomer) with its synthetic counterpart HALA (the L-isomer) show this directly. After identical incubation and washing procedures in E. coli, the normalized fluorescence signal from cells treated with HADA was approximately 100 times greater than that from cells treated with HALA. This demonstrates that the labeling is not due to non-specific binding but is a direct result of the stereospecific enzymatic incorporation of the D-amino acid.

| Evidence Dimension | Normalized Fluorescence Signal (D-isomer vs L-isomer) |

| Target Compound Data | Normalized Signal ~3.03 (after 3 washes) |

| Comparator Or Baseline | HALA (L-isomer) Normalized Signal ~1.02 (after 3 washes, indicating signal is near background) |

| Quantified Difference | ~100x higher normalized signal for D-isomer over L-isomer |

| Conditions | Labeling of E. coli with 500 µM probe, followed by washing and fluorescence measurement. |

This provides direct evidence of the probe's specific mechanism, assuring buyers that the observed signal accurately represents the biological process of peptidoglycan synthesis.

Process Compatibility: Labeling is Non-Perturbing to Bacterial Growth

A critical requirement for any live-cell probe is that it does not alter the process being measured. Growth curve analysis of E. coli, B. subtilis, and A. tumefaciens demonstrated that HADA concentrations up to 500 µM had no discernible impact on the lag phase, growth rate, or final growth yield compared to unlabeled control cultures. This confirms that HADA is a non-perturbing tool suitable for accurately studying bacterial growth dynamics without introducing artifacts from toxicity or metabolic burden.

| Evidence Dimension | Bacterial Growth Rate & Yield |

| Target Compound Data | No significant difference from control |

| Comparator Or Baseline | Untreated bacterial cultures |

| Quantified Difference | Not applicable (no significant effect observed) |

| Conditions | Growth curve analysis in E. coli, B. subtilis, and A. tumefaciens with up to 500 µM HADA. |

This ensures that experimental results reflect the native state of the bacteria, a fundamental requirement for procurement in antibiotic research and bacterial physiology studies.

Screening for Cell Wall-Targeting Antibiotics

HADA's high signal-to-noise ratio and non-perturbing nature make it ideal for high-throughput screening assays to identify compounds that inhibit peptidoglycan synthesis. A reduction or delocalization of the HADA signal serves as a direct, quantitative readout of antibiotic activity.

Visualizing Bacterial Growth Dynamics and Morphology

Due to its specific incorporation at sites of active cell wall synthesis, HADA is the reagent of choice for fundamental studies of bacterial division, elongation, and morphological changes in response to genetic or environmental stimuli.

Validating Gene Function in Peptidoglycan Metabolism

Researchers studying genes involved in cell wall synthesis or remodeling can use HADA to directly visualize the phenotypic consequences of gene knockouts or mutations. The probe's specificity ensures that observed changes in labeling patterns are directly linked to alterations in the peptidoglycan synthesis machinery.

Pulse-Chase Experiments for Spatiotemporal Tracking

The reliable performance and distinct blue fluorescence of HADA allow it to be used in multi-color pulse-chase experiments with other FDAAs. This enables detailed tracking of the fate of newly synthesized peptidoglycan over time, revealing complex dynamics of cell wall maturation and turnover.

References

- [16] Kuru, E., Tekkam, S., Hall, E., Brun, Y. V., & Van Nieuwenhze, M. S. (2015). Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ. Nature protocols, 10(1), 33-52.

- [17] Liechti, G. W., Kuru, E., Hall, E., Kalinda, A., Brun, Y. V., VanNieuwenhze, M., & Maurelli, A. T. (2014). A new method for live-cell imaging of chlamydial peptidoglycan. Nature protocols, 9(3), 543-553.

- [21] Kuru, E., Hughes, H. V., Brown, P. J., Hall, E., Tekkam, S., Cava, F., ... & VanNieuwenhze, M. S. (2012). In situ probing of newly synthesized peptidoglycan in live bacteria with fluorescent D-amino acids. Angewandte Chemie International Edition, 51(50), 12519-12523.